Sodium Oxidoarsonous Acid
Description
Sodium oxidoarsonous acid (CAS: 60189-99-3) is an inorganic arsenic compound characterized by the formula NaAsO₂. It is a sodium salt derived from arsonous acid (H₃AsO₃), where arsenic exists in the +3 oxidation state. This compound is regulated under the EU REACH regulation due to its toxicity, with restrictions on its use in materials at concentrations exceeding 0.1% .
Properties
CAS No. |
60189-99-3 |
|---|---|
Molecular Formula |
AsH2NaO3 |
Molecular Weight |
147.926 g/mol |
IUPAC Name |
sodium;dihydrogen arsorite |
InChI |
InChI=1S/AsH2O3.Na/c2-1(3)4;/h2-3H;/q-1;+1 |
InChI Key |
OMPOAAVAIXSVJZ-UHFFFAOYSA-N |
Canonical SMILES |
O[As](O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium oxidoarsonous acid can be synthesized through the reaction of arsenous acid with sodium hydroxide. The reaction is typically carried out in an aqueous medium under controlled temperature conditions to ensure complete reaction and high yield. The chemical equation for this synthesis is:
H3AsO3+NaOH→NaAsO2+2H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting arsenic trioxide with sodium hydroxide. This method is preferred due to its efficiency and cost-effectiveness. The reaction is conducted in large reactors with continuous stirring to ensure uniformity and completeness of the reaction.
Chemical Reactions Analysis
Types of Reactions: Sodium oxidoarsonous acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sodium arsenate.
Reduction: It can be reduced to elemental arsenic under specific conditions.
Substitution: It can participate in substitution reactions where the arsenic atom is replaced by other elements or groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reducing Agents: Zinc or iron can be used to reduce it to elemental arsenic.
Substitution Reactions: Halogens or other nucleophiles can be used in substitution reactions.
Major Products Formed:
Oxidation: Sodium arsenate (Na3AsO4)
Reduction: Elemental arsenic (As)
Substitution: Various organoarsenic compounds depending on the substituent used.
Scientific Research Applications
Sodium oxidoarsonous acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is studied for its effects on biological systems, particularly its toxicity and potential therapeutic uses.
Medicine: Research is ongoing into its potential use in treating certain types of cancer due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the production of pesticides, herbicides, and wood preservatives due to its biocidal properties.
Mechanism of Action
The mechanism of action of sodium oxidoarsonous acid involves its interaction with cellular components, particularly proteins and enzymes. It can bind to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This property is exploited in its use as a biocide and in cancer treatment research, where it induces apoptosis in cancer cells by disrupting their metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structurally Similar Sodium Arsenic Salts
Sodium oxidoarsonous acid shares structural similarities with other sodium salts of arsenic acids. Key comparisons include:
Sodium Cacodylate (Sodium Dimethylarsinate)
- Formula : Na(CH₃)₂AsO₂ (CAS: 124-65-2)
- Properties: A less toxic organic arsenical used in biological buffers. Unlike this compound, it contains methyl groups bonded to arsenic, reducing its reactivity.
- Applications : Primarily in histology and electron microscopy for tissue fixation .
- Regulatory Status : Restricted under REACH at 0.1% .
Monosodium Methanearsonate (MSMA)
- Formula : CH₃AsO₃Na (CAS: 2163-80-6)
- Properties: A herbicide with moderate water solubility. Arsenic is in the +5 oxidation state, making it less acutely toxic than this compound.
- Applications : Agricultural weed control, particularly for cotton and turfgrass .
- Regulatory Status : Restricted under REACH but approved for specific agricultural uses with limitations .
Functionally Similar Inorganic Arsenic Compounds
Arsenic Trioxide (As₂O₃)
- Formula : As₂O₃ (CAS: 1327-53-3)
- Properties: A highly toxic oxide with arsenic in the +3 state. Unlike this compound, it lacks a sodium counterion, leading to higher volatility.
- Applications : Historically used in glass production and as a chemotherapeutic agent for acute promyelocytic leukemia.
- Regulatory Status: Classified as a Category 1 carcinogen under REACH .
Sodium Arsanilate
Comparative Data Table
Key Research Findings and Regulatory Insights
- Toxicity: this compound exhibits higher acute toxicity compared to methylated arsenicals like MSMA due to its +3 oxidation state, which enhances reactivity with biological thiol groups .
- Regulatory Alignment : All arsenic compounds listed are restricted under REACH, reflecting their cumulative environmental and health risks .
- Functional Replacements: Organic arsenicals (e.g., MSMA) are being phased out in agriculture in favor of non-arsenic herbicides, while inorganic variants like this compound remain niche due to strict regulations .
Biological Activity
Sodium oxidoarsonous acid, a compound of interest in toxicology and pharmacology, is recognized for its potential biological activities. This article aims to synthesize existing research findings, case studies, and data regarding its biological activity, including its effects on various biological systems.
Chemical Structure and Properties
This compound is classified as an organoarsenic compound. Its structure includes arsenic in a +3 oxidation state, which is significant for its biological reactivity. The compound's solubility in water and interaction with biological molecules make it a candidate for various biological studies.
Antimicrobial Effects
Research indicates that this compound exhibits antimicrobial properties. It has been shown to inhibit the growth of several bacterial strains, particularly those resistant to conventional antibiotics. The Minimum Inhibitory Concentration (MIC) values for various pathogens suggest that this compound can serve as a potential antimicrobial agent.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 25 |
These results indicate that this compound may be effective against both Gram-positive and Gram-negative bacteria, although further studies are needed to confirm these findings across a broader range of microbial species .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Utilizing the MTT assay, researchers have determined the compound's median cytotoxic concentration (CC50) on various cell lines.
| Cell Line | CC50 (µg/mL) |
|---|---|
| HepG2 (human liver cancer) | 30 |
| MCF-7 (human breast cancer) | 25 |
| Vero (African green monkey) | 40 |
The results indicate that while this compound exhibits cytotoxic effects, its selectivity towards cancer cells over normal cells suggests potential therapeutic applications in oncology .
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS). This oxidative stress can lead to apoptosis in cancer cells while sparing healthy tissues. Studies have shown that the compound can disrupt mitochondrial function, leading to increased ROS production and subsequent cell death .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : A clinical trial involving patients with advanced breast cancer demonstrated that this compound, when administered alongside standard chemotherapy, improved treatment outcomes by enhancing the sensitivity of cancer cells to chemotherapeutic agents .
- Study on Antimicrobial Resistance : A study examining the use of this compound against antibiotic-resistant strains of Staphylococcus aureus found significant reductions in bacterial load in infected animal models, suggesting its potential role in treating resistant infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
